2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide
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Overview
Description
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has potential therapeutic applications in various diseases.
Scientific Research Applications
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide can inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression and have been implicated in various diseases.
Mechanism of Action
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide acts as a competitive inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the BRD4 protein. BRD4 is involved in the regulation of gene expression through its interaction with acetylated histones, and inhibition of BRD4 activity has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, through its effects on cell cycle progression and apoptosis. In addition, 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide in lab experiments is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. However, one limitation of using 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide is its relatively low potency compared to other BET inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
For 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide include further studies on its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In addition, studies on the pharmacokinetics and pharmacodynamics of 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide will be important for its development as a potential drug candidate. Finally, the development of more potent BET inhibitors may provide additional therapeutic options for the treatment of diseases involving dysregulated gene expression.
Synthesis Methods
The synthesis of 2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide involves the reaction of 3-bromo-2-methylindole with 1-cyanocyclobutane-1-carboxylic acid chloride, followed by the addition of N,N-diisopropylethylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
2-(3-bromo-2-methylindol-1-yl)-N-(1-cyanocyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-15(17)12-5-2-3-6-13(12)20(11)9-14(21)19-16(10-18)7-4-8-16/h2-3,5-6H,4,7-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLMHICRCCTVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC3(CCC3)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-2-methyl-1H-indol-1-yl)-N-(1-cyanocyclobutyl)acetamide |
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